molecular formula C15H17FN4O2 B1215404 Flupirtine CAS No. 56995-20-1

Flupirtine

Número de catálogo: B1215404
Número CAS: 56995-20-1
Peso molecular: 304.32 g/mol
Clave InChI: JUUFBMODXQKSTD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Flupirtina es un analgésico no opioide de acción central que se introdujo por primera vez en Europa en 1984. Es un derivado de la piridina conocido por su mecanismo de acción único, que implica la modulación de los canales de potasio neuronales. Flupirtina se utiliza principalmente para el tratamiento del dolor agudo y crónico, incluidas afecciones como migrañas, dolor de espalda y dolor posoperatorio .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La flupirtina se puede sintetizar mediante un proceso de varios pasos que implica la reacción de 2-amino-6-cloropiridina con 4-fluorobencilamina para formar 2-amino-6-(4-fluorobencilamino)piridina. Este intermedio se hace reaccionar luego con cloroformato de etilo para producir el producto final, flupirtina .

Métodos de producción industrial: En entornos industriales, el maleato de flupirtina se produce a menudo utilizando una técnica de granulación en seco. El proceso implica mezclar maleato de flupirtina con fosfato de calcio dihidrogenado, crospovidona, estearato de magnesio y gel de sílice microfino. La mezcla se granula luego y se llena en cápsulas .

Análisis De Reacciones Químicas

Metabolic Pathways and Biotransformation

Flupirtine is metabolized in the liver through three primary pathways:

Hydrolysis and Acetylation

  • Hydrolysis : this compound’s carbamate group is cleaved by carboxylesterase enzymes, yielding N-acetylated metabolite D13223 (20–30% pharmacological activity of parent compound) .

  • Acetylation : The hydrolyzed intermediate undergoes N-acetylation via N-acetyltransferase 2 (NAT2), forming non-toxic acetylated derivatives .

Oxidative Reactions

  • Peroxidase-Mediated Oxidation : Human myeloperoxidase (MPO) and horseradish peroxidase (HRP) oxidize this compound to reactive ortho- and para-azaquinone diimines (Figure 1 ) . These intermediates are implicated in hepatotoxicity due to covalent binding with cellular proteins .

Conjugation and Excretion

  • Glucuronidation : this compound undergoes N-glucuronidation, enhancing water solubility for renal excretion .

  • Glycine Conjugation : Oxidized metabolites conjugate with glycine, forming inert compounds like 4-fluorohippuric acid .

Table 1: Major Metabolites of this compound

MetabolitePathwayBioactivityExcretion Route
D13223Hydrolysis + Acetylation20–30% activityUrine (72%)
4-Fluorohippuric acidOxidation + ConjugationInactiveUrine
Azaquinone diiminesPeroxidase oxidationReactive/toxicDetoxified

Quinone Diimine Formation

This compound’s hydrolyzed metabolite undergoes non-enzymatic oxidation to form quinone diimines , which are electrophilic and bind to glutathione or cellular macromolecules . This process parallels the toxicity mechanisms of paracetamol and diclofenac .

Detoxification Mechanisms

  • Glutathione Conjugation : Quinone diimines are neutralized by glutathione (GSH), forming non-toxic adducts. Depletion of GSH exacerbates toxicity .

  • NAT2 Polymorphism Impact : Slow acetylators (NAT2*5/*6/*7 alleles) exhibit higher susceptibility to liver injury due to reduced detoxification capacity .

Table 2: Enzymatic Contributions to this compound Metabolism

EnzymeRoleGenetic Risk Factor
CarboxylesteraseHydrolysis of carbamate groupNot characterized
NAT2Acetylation of metabolitesSlow acetylators
Myeloperoxidase (MPO)Oxidative activationMPO polymorphisms

Structural Modifications to Mitigate Toxicity

To circumvent quinone diimine formation, researchers modified this compound’s triaminopyridine scaffold:

Inverted Amide Derivatives

Replacing the carbamate group with an inverted amide (e.g., compound 36b ) reduced oxidation potential while enhancing K<sub>V</sub>7.2/3 channel activation (6× potency vs. This compound) .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Flupirtine has shown efficacy in various clinical and preclinical settings:

  • Analgesic Effects : Effective in treating chronic pain conditions such as musculoskeletal pain, postoperative pain, migraine, and neuralgia. Studies indicate that this compound can enhance the effectiveness of opioids like morphine .
  • Anticonvulsant Activity : Demonstrated potential in managing seizures, particularly in neonatal cases induced by hypoxia or ischemic injury .
  • Neuroprotective Effects : Exhibits cytoprotective and anti-apoptotic properties, which may be beneficial in neurodegenerative diseases .
  • Muscle Relaxation : Provides muscle-relaxing effects in conditions with increased muscle tension .

Pain Management

This compound's primary application lies in pain management. A meta-analysis highlighted its comparable efficacy to tramadol and superior tolerability compared to traditional analgesics. The following table summarizes key findings from clinical trials:

StudyConditionEfficacyComparison DrugKey Findings
Ueberall et al., 2010Low Back PainEffectiveTramadolEfficacy comparable; lower adverse effects
Lawson et al., 2019Chronic PainNon-inferiorIndomethacinSignificant improvement in symptoms reported
Sutherland et al., 2008Neuropathic PainSignificant reductionOpioidsReduced opioid use in 80% of patients

Neuroprotective Applications

This compound has been investigated for its neuroprotective capabilities, particularly in conditions like Creutzfeldt-Jakob disease (CJD). Research indicates improvements in cognitive function among patients treated with this compound, suggesting potential benefits for other neurodegenerative disorders as well .

Fibromyalgia Treatment

Recent studies have proposed this compound as a therapeutic option for fibromyalgia. A cohort study reported that patients experienced significant symptom improvement over extended treatment periods without serious adverse effects .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Chronic Pain Management : In a controlled trial involving patients with chronic musculoskeletal pain, this compound was found to significantly reduce pain levels compared to placebo, with participants reporting sustained benefits over time.
  • Combination Therapy : An open-label study assessed this compound's role when combined with opioids for neuropathic pain. Results showed significant reductions in pain scores and opioid consumption among participants who continued treatment post-trial .
  • Neurodegenerative Disease : In animal models of CLN3 disease, this compound administration resulted in improved behavioral outcomes and reduced neuronal loss, indicating its potential for treating similar neurodegenerative conditions .

Mecanismo De Acción

Flupirtina ejerce sus efectos abriendo canales de potasio neuronales, específicamente los canales KCNQ (Kv7). Esta acción estabiliza el potencial de membrana en reposo y reduce la excitabilidad neuronal. Además, la flupirtina actúa como un antagonista del receptor N-metil-D-aspartato (NMDA), aunque no se une directamente al receptor. También aumenta la expresión de Bcl-2, aumenta los niveles de glutatión y retrasa la pérdida de la capacidad de retención de calcio de la membrana intermitocondrial .

Compuestos similares:

    Retigabina: Al igual que la flupirtina, la retigabina es un abridor de canales de potasio que se utiliza para el tratamiento de la epilepsia.

    Gabapentina: Aunque no es un abridor de canales de potasio, la gabapentina se utiliza para indicaciones similares, como el dolor neuropático y la epilepsia.

Unicidad de Flupirtina: La combinación única de apertura de canales de potasio y antagonismo del receptor NMDA de Flupirtina la distingue de otros analgésicos. Su capacidad para aliviar el dolor sin los efectos secundarios típicos de los opioides y los antiinflamatorios no esteroideos la convierte en una valiosa opción terapéutica .

Comparación Con Compuestos Similares

    Retigabine: Like flupirtine, retigabine is a potassium channel opener used for the treatment of epilepsy.

    Gabapentin: Although not a potassium channel opener, gabapentin is used for similar indications, such as neuropathic pain and epilepsy.

Uniqueness of this compound: this compound’s unique combination of potassium channel opening and NMDA receptor antagonism sets it apart from other analgesics. Its ability to provide pain relief without the typical side effects of opioids and nonsteroidal anti-inflammatory drugs makes it a valuable therapeutic option .

Actividad Biológica

Flupirtine is a unique compound known for its analgesic, neuroprotective, and muscle relaxant properties. It operates primarily as a selective opener of potassium channels, particularly the Kv7 subfamily, which plays a critical role in modulating neuronal excitability. This article delves into the biological activities of this compound, including its pharmacological mechanisms, clinical applications, and relevant research findings.

This compound's biological activity is primarily attributed to its interaction with various ion channels and receptors:

  • Kv7 Potassium Channels : this compound selectively activates Kv7.2 to Kv7.5 channels, leading to hyperpolarization of the neuronal membrane potential. This action reduces the excitability of both neuronal and non-neuronal cells, making it effective in conditions characterized by cellular hyperexcitability .
  • GABA Receptors : It also interacts with γ-aminobutyric acid type A (GABA_A) receptors, contributing to its muscle relaxant properties and potential anticonvulsant effects .
  • NMDA Receptor Modulation : this compound exhibits indirect antagonism at NMDA receptors, which is crucial in managing pain and neuroprotection during ischemic events .

Pharmacological Properties

This compound has been investigated for various therapeutic applications due to its multifaceted pharmacological profile:

  • Analgesic Effects : Clinical studies have demonstrated that this compound effectively alleviates pain through its action on Kv7 channels and inhibition of neurotransmitter release, such as calcitonin gene-related peptide (CGRP) .
  • Neuroprotection : In experimental models of stroke, this compound has shown neuroprotective effects when administered before or after the onset of ischemia. It reduces intracellular calcium levels and calpain activation, thereby mitigating cell death pathways associated with ischemic injury .
  • Muscle Relaxation : The compound's ability to enhance GABAergic activity contributes to its muscle relaxant effects, making it beneficial in treating conditions like spasticity .

Clinical Studies

Several clinical trials have explored the efficacy and safety of this compound:

  • Pain Management : A study involving healthy subjects assessed the analgesic effects of this compound using various pain models. Results indicated significant pain relief associated with both immediate-release and modified-release formulations .
  • Neuroprotection in Prion Diseases : In a randomized double-blind trial involving patients with Creutzfeldt-Jakob disease, this compound treatment was associated with a reduction in cognitive decline, although survival rates remained unchanged .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties:

  • Absorption and Metabolism : Following oral administration, this compound is rapidly absorbed but shows incomplete bioavailability (approximately 72% for immediate-release). Genetic factors such as GSTP1 polymorphisms may influence its bioavailability and analgesic efficacy .
  • Elimination : The compound has a half-life of approximately 6–10 hours, with about 8–12% eliminated as mercapturic acid derivatives via glutathione conjugation .

Data Summary

The following table summarizes key pharmacological properties and clinical findings related to this compound:

PropertyDescription
Mechanism of Action Selective Kv7 channel opener; GABA_A receptor modulator; NMDA antagonist
Therapeutic Uses Analgesia, neuroprotection, muscle relaxation
Bioavailability ~72% for immediate-release; ~60% for modified-release
Half-Life 6–10 hours
Clinical Efficacy Significant pain relief; reduced cognitive decline in prion diseases
Safety Profile Incidence of liver injury estimated at 1 in 100,000 prescriptions

Propiedades

IUPAC Name

ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUFBMODXQKSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75507-68-5 (maleate(1:1))
Record name Flupirtine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056995201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048436
Record name Flupirtine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Flupirtine upregulates Bcl-2, increases glutathione levels, activates an inwardly rectifying potassium channel, and delays loss of intermitochondrial membrane calcium retention capacity. Flupirtine acts like a NMDA receptor antagonists, but does not bind to the receptor. One study concluded that the discriminative effects of flupirtine are neither of opioid nor of alpha-1 adrenergic type, but are primarily mediated through alpha-2 adrenergic mechanisms [PMID: 2901483].
Record name Flupirtine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06623
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

56995-20-1
Record name Flupirtine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56995-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flupirtine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056995201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flupirtine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06623
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flupirtine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flupirtine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.986
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPIRTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOH3ET196H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flupirtine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Flupirtine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Flupirtine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Flupirtine
Reactant of Route 5
Flupirtine
Reactant of Route 6
Reactant of Route 6
Flupirtine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.